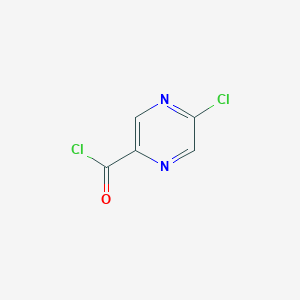

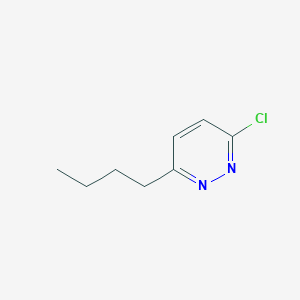

3-Butyl-6-chloropyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

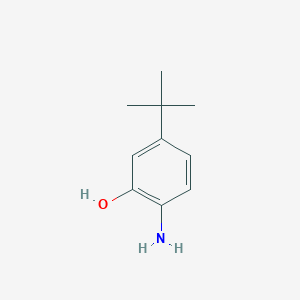

3-Butyl-6-chloropyridazine is a derivative of the pyridazine class of compounds, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse chemical reactivity and have been studied for their potential applications in pharmaceutical chemistry and materials science.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the reaction of dichloropyridazine with various nucleophiles. For instance, the synthesis of 3-chloro-6-(2-pyrrolyl)pyridazine was achieved by reacting 3,6-dichloropyridazine with pyrrolylmagnesium bromide, followed by further reactions that were enhanced by quaternisation of the 2-N atom . Another example is the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involved multiple steps starting from 2-(4-chloro-3-methylphenoxy) acetic acid and 3-chloro-6-hydrazinylpyridazine, leading to the final compound through a series of reactions including the use of chloroamine T .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using X-ray diffraction (XRD) techniques. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine crystallized in the monoclinic crystal system and its structure was confirmed by XRD . The crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was also determined, showing an orthorhombic space group and intermolecular hydrogen bond interactions .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities. For example, the reactivity of 3-chloro-6-(2-pyrrolyl)pyridazine with nucleophiles is generally slow but can be enhanced under certain conditions . The inverse-electron-demand Diels-Alder reactions are another method to synthesize substituted pyridazines, as demonstrated by the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, the synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was elucidated by IR, NMR, and LC-MS spectroscopy, and its electronic properties were analyzed using DFT calculations, including the HOMO-LUMO energy gap and global reactivity descriptors . The crystal structure analysis provides additional insights into the density and intermolecular interactions within the crystal lattice .

Scientific Research Applications

1. Corrosion Inhibition

Studies have shown that derivatives of 3-chloropyridazine, including 3-Butyl-6-chloropyridazine, exhibit potential in inhibiting the corrosion of mild steel in acidic environments. These compounds are particularly effective in 1 M hydrochloric acid solution. They act as mixed-type inhibitors, impeding both oxidative and reductive reactions involved in corrosion processes, and form protective films on steel surfaces (Olasunkanmi, Mashuga, & Ebenso, 2018).

2. Nickel-Catalyzed Arylation

3-Butyl-6-chloropyridazine has been used in nickel-catalyzed electrochemical cross-coupling reactions. These reactions are an efficient method for forming biaryl compounds, providing an alternative to traditional palladium-catalyzed methods like Suzuki, Stille, or Negishi cross-couplings (Sengmany et al., 2013).

3. Synthesis of Heterocyclic Compounds

3-Butyl-6-chloropyridazine is a valuable precursor in synthesizing various heterocyclic compounds. It has been utilized in preparing novel indolylpyridazinone derivatives and other pyridazine derivatives with potential biological activities, including antibacterial properties (Abubshait, 2007).

4. Pharmaceutical Research

In pharmaceutical research, derivatives of 3-chloropyridazine have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. These compounds are studied for their suitability as non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

5. Water Oxidation Catalysts

3-Butyl-6-chloropyridazine derivatives have been used in the synthesis of ruthenium complexes for water oxidation. These complexes exhibit properties suitable for facilitating oxygen evolution, indicating their potential in catalytic applications (Zong & Thummel, 2005).

6. Insecticidal Properties

Derivatives of 3-chloropyridazine, including 3-Butyl-6-chloropyridazine, have been synthesized and evaluated for their insecticidal properties. These compounds have shown effectiveness against various pests, such as aphids and armyworms, indicating their potential in agricultural applications (Shang et al., 2010).

properties

IUPAC Name |

3-butyl-6-chloropyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-8(9)11-10-7/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYPGQOAHQMNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566624 |

Source

|

| Record name | 3-Butyl-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-6-chloropyridazine | |

CAS RN |

124438-76-2 |

Source

|

| Record name | 3-Butyl-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.